3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid
CAS No.: 391229-93-9
Cat. No.: VC2329069
Molecular Formula: C14H13NO5S
Molecular Weight: 307.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391229-93-9 |
|---|---|
| Molecular Formula | C14H13NO5S |
| Molecular Weight | 307.32 g/mol |
| IUPAC Name | (E)-3-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C14H13NO5S/c16-14(17)8-5-11-3-6-13(7-4-11)21(18,19)15-10-12-2-1-9-20-12/h1-9,15H,10H2,(H,16,17)/b8-5+ |
| Standard InChI Key | VIBKQPVIIPWFQU-VMPITWQZSA-N |
| Isomeric SMILES | C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O |
| SMILES | C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
| Canonical SMILES | C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Introduction
Chemical Identity and Structure
Basic Identification
3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid is identified by several key parameters that distinguish it within chemical databases and commercial catalogs. Table 1 presents the fundamental identifiers for this compound.
| Parameter | Value |
|---|---|
| CAS Number | 391229-93-9 |
| Molecular Formula | C14H13NO5S |
| Molecular Weight | 307.32 g/mol |
| IUPAC Name | (E)-3-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid |
The compound is also known by several synonyms, including:
-
(E)-3-(4-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)acrylic acid
-
3-[4-[[(2-Furanylmethyl)amino]sulfonyl]phenyl]-2-propenoic acid
-
2-Propenoic acid, 3-[4-[[(2-furanylmethyl)amino]sulfonyl]phenyl]-
Structural Features
The molecular structure contains several key functional groups that contribute to its chemical properties and potential applications:
-
A furan ring (5-membered aromatic heterocycle containing oxygen)
-
A sulfamoyl group (-SO2NH-) connecting the furan derivative to the phenyl ring
-
A para-substituted phenyl ring
-
An acrylic acid (propenoic acid) moiety with a trans (E) configuration
The compound possesses a standard InChI identifier of InChI=1S/C14H13NO5S/c16-14(17)8-5-11-3-6-13(7-4-11)21(18,19)15-10-12-2-1-9-20-12/h1-9,15H,10H2,(H,16,17)/b8-5+, which uniquely defines its chemical structure.
Physical and Chemical Properties
Physical Properties
The known and predicted physical properties of 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid are summarized in Table 2.
| Property | Value | Method |
|---|---|---|
| Physical State | Solid | Observed |
| Boiling Point | 527.3±60.0 °C | Predicted |
| Density | 1.402±0.06 g/cm³ | Predicted |
| pKa | -95.54±0.10 | Predicted |
The compound, based on its structure, is expected to have limited water solubility due to its aromatic and acrylic acid components, but the presence of both the carboxylic acid group and the sulfamoyl moiety would contribute to some degree of water solubility through hydrogen bonding .
Chemical Reactivity
The chemical reactivity of 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid can be attributed to several functional groups within its structure:
-
The carboxylic acid group can participate in typical acid-base reactions, esterification, and amidation reactions.
-
The carbon-carbon double bond in the acrylic acid moiety is susceptible to addition reactions, including hydration, halogenation, and Michael additions.
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The furan ring, being an electron-rich heterocycle, can undergo electrophilic aromatic substitution reactions.
-
The sulfamoyl group (-SO2NH-) can participate in hydrogen bonding and contributes to the compound's polarity.
Based on research with related furan derivatives, the compound may undergo reactions similar to those observed in 3-(furan-2-yl)propenoic acids, which have been shown to participate in hydroarylation reactions of the carbon-carbon double bond when treated with Brønsted acids like triflic acid (TfOH) or Lewis acids such as AlCl3 .
| Supplier | Product Number | Purity | Packaging | Price (USD) |
|---|---|---|---|---|
| American Custom Chemicals Corporation | CHM0121176 | 95.00% | 1G | $721.57 |
| American Custom Chemicals Corporation | CHM0121176 | 95.00% | 2.5G | $983.88 |
| American Custom Chemicals Corporation | CHM0121176 | 95.00% | 5G | $1168.42 |
| AK Scientific | 6294CD | Not specified | 5g | $934 |
| AK Scientific | 6294CD | Not specified | 10g | $1337 |
These prices reflect the compound's status as a specialty research chemical rather than a bulk industrial product .
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